
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
Descripción general
Descripción
“(3,5-Dimethyl-pyrazol-1-yl)-acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other names such as “2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” and "3,5-DIMETHYL-1H-PYRAZOLE-1-ACETIC ACID" . The compound has a dihedral angle of 78.17° between the two pyrazole rings .
Synthesis Analysis
A new synthetic route based on bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza) has been reported . This method has been used to produce the alcohol 2,2-bis(3,5-dimethylpyrazol-1-yl)ethanol (Hbdmpze) in good yield .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethyl-pyrazol-1-yl)-acetic acid” is characterized by two pyrazole rings. The dihedral angle between these two rings is 78.17° . Intermolecular O-H⋯N hydrogen bonds link the molecules into one-dimensional chains along the c axis .
Physical And Chemical Properties Analysis
“(3,5-Dimethyl-pyrazol-1-yl)-acetic acid” has a molecular weight of 154.17 g/mol . Its IUPAC name is 2-(3,5-dimethylpyrazol-1-yl)acetic acid . The compound’s InChI is InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) .
Aplicaciones Científicas De Investigación
Antitumor Activity
- Silver Complexes Targeting TrxR : Silver(I) complexes involving (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives displayed significant in vitro antitumor activity, outperforming cisplatin in various human cancer cell lines, particularly against small-cell lung carcinoma (SCLC). These complexes target Thioredoxin (TrxR), causing cancer cell death through apoptosis (Pellei et al., 2023).
Organometallic Chemistry
- Synthesis of Dimeric Bis[dicarboxylatotetraorganodistannoxanes] : Reaction of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid with n-Bu2SnO led to dimeric bis[dicarboxylatotetraorganodistannoxanes], exhibiting low fungicide and insecticide activities, and cytotoxicity against Hela cells (Wen et al., 2005).
- Cobalt(II) and Copper(II) Coordination : Novel ligands formed from the condensation of this acid with glycine were used to synthesize cobalt(II) or copper(II) mixed ligand complexes, demonstrating unique coordination properties (Hadda et al., 2007).
Chemical Synthesis and Characterization
- Synthesis of Heterocyclic Acetic Acid Derivatives : Novel acetic acid derivatives of pyrazole and pyrimidine were synthesized using dimethyl acetylsuccinate and (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, highlighting its utility in heterocyclic chemistry (Craig et al., 2000).
- Manganese and Rhenium Complexes : The acid acted as a tripodal N, N, O ligand for manganese and rhenium complexes, illustrating its versatile coordination properties in organometallic syntheses (Peters et al., 2009).
Pharmacological Research
- Cytotoxicity of Bis(pyrazol-1-yl)-Alkane Derivatives : The compound was used to synthesize bis(pyrazol-1-yl)alkanes, which were then tested for cytotoxicity against monocytic leukemia cells, demonstrating potential pharmacological applications (Zatonskaya et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Acetic Acid is the SK2 ion channel complex . This complex is a key target in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .
Mode of Action
The compound interacts with its target through an allosteric modulation . It binds to a pocket situated at the intracellular interface of SK2 and calmodulin . This binding site can accommodate ligands of distinct structures, such as riluzole and CyPPA analogs . The interaction with the binding site induces comparable rearrangements, suggesting a shared transduction pathway .
Biochemical Pathways
It is known that sk ion channels define neuronal firing rates by conducting the after-hyperpolarization current . Therefore, the modulation of these channels by the compound could potentially affect neuronal firing rates and related biochemical pathways.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSWEDYPQJOEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341409 | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16034-49-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the copper complexes of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid exert their antitumor effects?
A1: The research suggests that copper complexes with (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives exhibit their antitumor activity through multiple mechanisms. These include:
- Intracellular targeting of Protein Disulfide Isomerase (PDI): [, ] Disrupting PDI function can lead to endoplasmic reticulum stress and ultimately contribute to cancer cell death.
- Induction of ER stress: [] The accumulation of misfolded proteins within the endoplasmic reticulum triggers a stress response that can be lethal to cancer cells.
- Triggering paraptosis: [] This non-apoptotic cell death pathway is characterized by cytoplasmic vacuolization and lacks typical apoptotic features.
Q2: What makes silver complexes of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid particularly interesting for Small Cell Lung Cancer (SCLC) treatment?
A: Silver complexes incorporating (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives demonstrate promising antitumor activity, particularly against SCLC, a highly aggressive and treatment-resistant cancer. [] This selectivity is attributed to their ability to:
- Effectively target Thioredoxin Reductase (TrxR): [] TrxR plays a crucial role in maintaining cellular redox balance, and its inhibition disrupts this balance, leading to oxidative stress and ultimately apoptosis in cancer cells.
- Demonstrate efficacy in both 2D and 3D cancer cell models: [] This indicates their potential effectiveness against both individual cancer cells and tumor spheroids, which better mimic the complex tumor microenvironment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



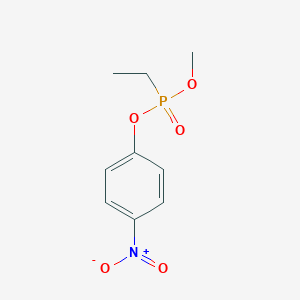
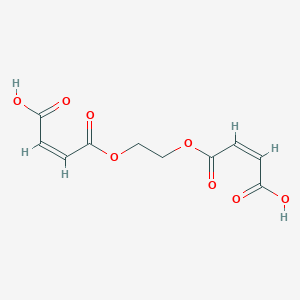

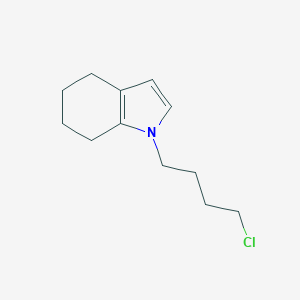
![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
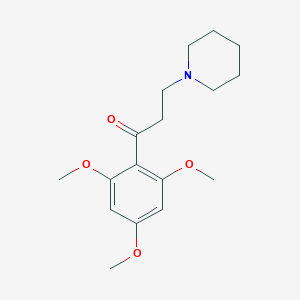
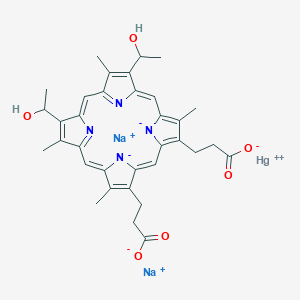
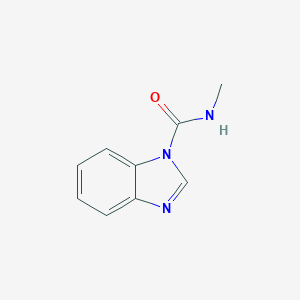
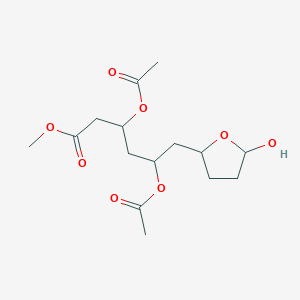



![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)